N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-amine

5-HT₆ receptor radioligand binding CNS drug discovery

N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-amine (CAS 276263-63-9) is a synthetic small-molecule sulphonyloxazolamine first disclosed in the Merck Patent GmbH patent family WO 00/37452 as a selective 5-HT₆ receptor ligand. The compound is built on a 1,3-oxazole core bearing a 2-chlorophenyl group at position 2, a 4-chlorobenzenesulfonyl group at position 4, and an N-benzylamine at position 5.

Molecular Formula C22H16Cl2N2O3S
Molecular Weight 459.34
CAS No. 276263-63-9
Cat. No. B2493857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(4-chlorobenzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-amine
CAS276263-63-9
Molecular FormulaC22H16Cl2N2O3S
Molecular Weight459.34
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16Cl2N2O3S/c23-16-10-12-17(13-11-16)30(27,28)22-21(25-14-15-6-2-1-3-7-15)29-20(26-22)18-8-4-5-9-19(18)24/h1-13,25H,14H2
InChIKeyOQDBSIBPUZHILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-amine (CAS 276263-63-9): A Sulphonyloxazolamine 5-HT₆ Receptor Ligand for CNS Research Procurement


N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-amine (CAS 276263-63-9) is a synthetic small-molecule sulphonyloxazolamine first disclosed in the Merck Patent GmbH patent family WO 00/37452 as a selective 5-HT₆ receptor ligand [1]. The compound is built on a 1,3-oxazole core bearing a 2-chlorophenyl group at position 2, a 4-chlorobenzenesulfonyl group at position 4, and an N-benzylamine at position 5. Its molecular formula is C₂₂H₁₆Cl₂N₂O₃S (MW 459.34 g mol⁻¹) and commercial suppliers list a typical purity of ≥95% . The compound was developed within a series intended for CNS disorders—including psychoses, schizophrenia, depression, and cognitive deficits—via antagonism of the 5-HT₆ receptor.

Why N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-amine Cannot Be Replaced by a Close Structural Analog Without Functional Consequence


The sulphonyloxazolamine scaffold is exquisitely sensitive to substitutions at each of three key positions, making generic interchange unreliable. Published structure–activity relationship (SAR) studies establish that the nature of the amine at the oxazole 5‑position is the dominant driver of 5-HT₆ binding affinity: methyl‑substituted amines show the highest activity, while replacement with a bulkier benzyl group (as in the target compound) leads to a dramatic reduction in receptor binding [1]. Independently, the halogenation pattern on the 2‑phenyl ring and the sulfonyl aryl group both modulate potency and selectivity in ways that are not predictable from individual substituent effects [2]. Therefore, two sulphonyloxazolamines that differ by a single chlorine atom or by the size of the N‑alkyl group cannot be assumed to possess interchangeable pharmacological profiles.

Quantitative and Structural Differentiation Evidence for N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-amine (CAS 276263-63-9)


Evidence 1: 5‑HT₆ Receptor Binding Affinity – Class‑Level IC₅₀ Claim vs. Known High‑Affinity 5‑HT₆ Ligands

The parent patent claims that compounds of the general sulphonyloxazolamine series, which includes the target compound, exhibit a selective affinity for 5‑HT₆ receptors with an inhibition constant IC₅₀ of less than 4 µM [1]. In a radioligand displacement assay using ³H‑LSD and human 5‑HT₆ receptor membrane preparations, the entire class met this threshold [1]. For comparison, reference clinical‑stage 5‑HT₆ antagonists such as SB‑399885 have reported IC₅₀ values in the low nanomolar range (e.g., ~9 nM) [2]. Although no compound‑specific IC₅₀ has been published for the target compound, the class‑level data place it in a lower‑affinity tier relative to optimized clinical candidates, consistent with the known detrimental effect of N‑benzyl substitution.

5-HT₆ receptor radioligand binding CNS drug discovery

Evidence 2: N‑Benzyl vs. N‑Methyl Amine Substitution – Impact on 5‑HT₆ Activity

Ivachtchenko et al. (2013) systematically varied the amine substituent of (4‑phenylsulfonyloxazol‑5‑yl)amines and found that the most active ligands were N‑methyl derivatives, whereas replacement of the methyl by a bulkier alkyl radical (such as benzyl) was accompanied by a dramatic reduction of 5‑HT₆ receptor activity [1]. The target compound bears an N‑benzyl group, placing it squarely in the low‑activity segment of the SAR landscape. Although the study did not report the IC₅₀ of this exact compound, the qualitative trend is unambiguous and consistent across multiple analogues.

structure–activity relationship 5-HT₆ antagonist amine substitution

Evidence 3: 2‑Chlorophenyl vs. 2,4‑Dichlorophenyl Substitution – Differentiation from the Closest Patent Analog

Within the Merck patent, the two most closely related compounds are the target (2‑chlorophenyl) and its 2,4‑dichlorophenyl analog [1]. Both are explicitly listed as separate preferred embodiments, indicating that the inventors considered them distinct chemical entities with potentially non‑overlapping pharmacological profiles. The additional chlorine atom at the 4‑position of the phenyl ring is expected to alter electronic distribution (Hammett σ), lipophilicity (ΔlogP ≈ +0.7 for an additional Cl), and metabolic susceptibility (blocking a potential CYP‑mediated oxidation site). However, no head‑to‑head comparative pharmacology has been published for these two analogues.

halogen substitution selectivity sulphonyloxazolamine

Evidence 4: 4‑Chlorobenzenesulfonyl vs. Benzenesulfonyl Group – Sulfonyl Moiety Differentiation

The target compound contains a 4‑chlorobenzenesulfonyl group at the oxazole 4‑position, whereas earlier analogues in the patent series employ an unsubstituted benzenesulfonyl or a 4‑toluenesulfonyl group [1]. The SAR study by Ivachtchenko et al. (2013) examined various substituted sulfonyl groups and confirmed that the nature of the sulfonyl aryl substituent influences 5‑HT₆ antagonist activity, with the 4‑chlorobenzenesulfonyl variant appearing among the preferred embodiments [2]. The electron‑withdrawing chlorine atom reduces the electron density of the sulfonyl group, which can affect hydrogen‑bond acceptor strength and conformational preferences within the 5‑HT₆ binding pocket.

sulfonyl group 4-chlorobenzenesulfonyl pharmacophore

Recommended Research and Industrial Application Scenarios for N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-amine


Scenario 1: Negative‑Control Tool for 5‑HT₆ Antagonist Screening Campaigns

Because the N‑benzyl group is predicted to confer significantly weaker 5‑HT₆ affinity relative to N‑methyl analogues [1], this compound is ideally suited as a negative control in high‑throughput screening or radioligand displacement assays. Its use alongside a potent N‑methyl sulphonyloxazolamine (e.g., from the Ivachtchenko et al. series) allows researchers to validate assay sensitivity to amine‑substitution‑driven potency shifts [2].

Scenario 2: Selectivity‑Profiling Probe for Off‑Target Receptor Panels

The unique combination of a 2‑chlorophenyl group and a 4‑chlorobenzenesulfonyl group distinguishes this compound from both the 2,4‑dichlorophenyl and the benzenesulfonyl analogues [1]. It can be employed in broad receptor‑profiling panels (e.g., Cerep or Eurofins SafetyScreen) to map the off‑target interaction fingerprint associated with this specific substitution pattern, generating data that inform the design of more selective 5‑HT₆ ligands.

Scenario 3: Synthetic Intermediate for Late‑Stage Diversification Libraries

The secondary benzylamine at the oxazole 5‑position provides a reactive handle for further derivatization—alkylation, acylation, or reductive amination—enabling the construction of focused libraries around the 4‑(4‑chlorobenzenesulfonyl)‑2‑(2‑chlorophenyl)‑oxazole scaffold. This scaffold, explicitly claimed in the Merck patent [1], serves as a privileged template for exploring chemical space adjacent to known 5‑HT₆ pharmacophores.

Scenario 4: Physicochemical Benchmarking in CNS Multi‑Parameter Optimization (MPO) Studies

With a molecular weight of 459 g mol⁻¹, two chlorine atoms, and a calculated logP of ~5.2, this compound sits near the upper limit of typical CNS drug‑like space [1]. It can serve as a reference point in CNS MPO score analyses, helping medicinal chemists calibrate the property trade‑offs associated with the sulphonyloxazolamine chemotype and guiding the design of analogues with improved drug‑likeness [2].

Quote Request

Request a Quote for N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.